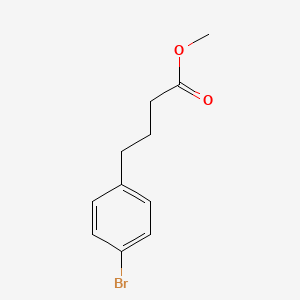

Methyl 4-(4-bromophenyl)butanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-(4-bromophenyl)butanoate: is an organic compound with the molecular formula C₁₁H₁₃BrO₂. It is a derivative of butanoic acid, where the hydrogen atom at the fourth position of the butanoic acid chain is replaced by a 4-bromophenyl group, and the carboxylic acid group is esterified with a methyl group. This compound is often used in organic synthesis and research due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 4-(4-bromophenyl)butanoate can be synthesized through several methods. One common method involves the esterification of 4-(4-bromophenyl)butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 4-(4-bromophenyl)butanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).

Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).

Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products Formed:

Substitution: Products depend on the nucleophile used (e.g., 4-(4-aminophenyl)butanoate).

Reduction: 4-(4-bromophenyl)butanol.

Oxidation: 4-(4-bromophenyl)butanoic acid.

Applications De Recherche Scientifique

Chemistry: Methyl 4-(4-bromophenyl)butanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers and other advanced materials .

Mécanisme D'action

The mechanism of action of methyl 4-(4-bromophenyl)butanoate involves its interaction with specific molecular targets. The bromine atom in the 4-bromophenyl group can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in various biochemical pathways .

Comparaison Avec Des Composés Similaires

- Methyl 4-(4-chlorophenyl)butanoate

- Methyl 4-(4-fluorophenyl)butanoate

- Methyl 4-(4-iodophenyl)butanoate

Comparison: Methyl 4-(4-bromophenyl)butanoate is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as higher reactivity in substitution reactions compared to its chloro, fluoro, and iodo analogs. The bromine atom also influences the compound’s physical properties, such as boiling point and density .

Activité Biologique

Methyl 4-(4-bromophenyl)butanoate, an organic compound with the molecular formula C12H15BrO2, is an ester derived from butanoic acid featuring a para-bromophenyl substituent. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article will explore its biological activity, mechanisms of action, pharmacokinetics, and applications in research and medicine.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

The specific mechanism of action for this compound remains largely undefined. Current research indicates that the compound may interact with various biological targets, including enzymes and receptors, through its bromophenyl and ester functional groups. The presence of the bromine atom is believed to enhance reactivity and facilitate interactions that could lead to biological effects, although detailed studies are still required to elucidate these pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well characterized. However, as a small molecule with an ester group, it is anticipated to be well absorbed and distributed throughout the body. The bromine atom may undergo halogen exchange reactions during metabolism, but specific metabolic pathways remain unknown .

Biological Activity

Research into the biological activity of this compound has suggested several potential applications:

- Antimicrobial Properties : Preliminary studies indicate that compounds with similar structures may exhibit antimicrobial activity. While direct evidence for this compound is limited, the presence of bromine is often associated with enhanced biological activity against various pathogens .

- Anticancer Potential : Similar compounds have shown promise in anticancer applications. For instance, structural analogs have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including histone deacetylase (HDAC) inhibition . Although specific studies on this compound are lacking, its structural features suggest potential for similar activities.

- Enzyme Inhibition : The compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways. This could be particularly relevant in drug development contexts where enzyme modulation is critical for therapeutic efficacy .

Comparative Analysis with Related Compounds

A comparison with structurally related compounds can provide insights into the unique properties of this compound:

| Compound Name | Structural Feature | Potential Biological Activity |

|---|---|---|

| Methyl 4-(3-bromophenyl)butanoate | Bromine at 3-position | Varies due to positional isomerism |

| Methyl 4-(4-chlorophenyl)butanoate | Chlorine instead of bromine | Different reactivity and potential activity |

| Methyl 4-(4-fluorophenyl)butanoate | Fluorine instead of bromine | Distinct electronic properties affecting activity |

The unique presence of the bromine atom at the para position distinguishes this compound from its analogs, potentially influencing its reactivity and interactions within biological systems .

Propriétés

IUPAC Name |

methyl 4-(4-bromophenyl)butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-14-11(13)4-2-3-9-5-7-10(12)8-6-9/h5-8H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUMBPANDKJEMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC1=CC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.